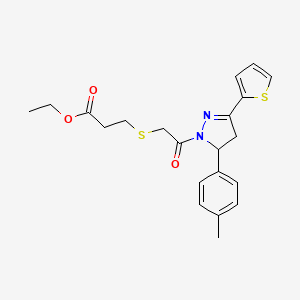

叔丁基 (1R*,4R*)-4-叔丁酰胺基环己基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (-NHCOO-) and a tert-butyl group. They are often used as protecting groups in organic synthesis due to their stability and ease of removal .

Synthesis Analysis

Tertiary butyl esters can be synthesized using a variety of methods. One common method involves the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems .

Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate would typically include a carbamate group attached to a tert-butyl group. The exact structure would depend on the specific compound .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis. The specific reactions would depend on the structure of the compound .

Physical And Chemical Properties Analysis

Tert-butyl carbamates are typically solid at room temperature. They are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and chloroform.

科学研究应用

不对称合成和催化

叔丁基 (1R*,4R*)-4-叔丁酰胺基环己基氨基甲酸酯衍生物的一个重要应用是不对称合成。例如,作为 CCR2 拮抗剂的关键中间体,合成了苄基 (1S,2R,4R)-4-(叔丁氧羰基氨基)-2-(羟甲基)环己基氨基甲酸酯,这例证了其在通过关键步骤(如碘内酰胺化)实现对映选择性合成中的应用 (Campbell 等人,2009 年)。

材料科学和聚合物化学

在材料科学中,叔丁基 (1R*,4R*)-4-叔丁酰胺基环己基氨基甲酸酯的衍生物已被用于合成具有叔丁基侧基的新型聚酰亚胺。这些聚酰亚胺具有低介电常数、低吸湿性、优异的可溶性和高玻璃化转变温度,使其适用于电子应用 (Chern & Tsai,2008 年)。

有机合成和配体开发

在有机合成中,叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯被认为是第一类 N-(Boc) 亚硝酮当量物,展示了它们作为有机化学中羟胺和进一步化学转化构建模块的重要性 (Guinchard 等人,2005 年)。

传感材料和化学传感器

传感材料的开发也受益于叔丁基咔唑衍生物的结构特征。例如,由苯并噻唑改性的叔丁基咔唑衍生物构成的强蓝色发光纳米纤维已显示出作为检测挥发性酸蒸汽的荧光传感材料的潜力,表明叔丁基基团在促进有机凝胶化和化学传感器效率中的作用 (Sun 等人,2015 年)。

环境和安全研究

此外,研究已经评估了甲基叔丁基醚 (MTBE) 及相关化学品对人淋巴细胞的遗传毒性,突出了叔丁基衍生物在环境和安全评估中的相关性 (Chen 等人,2008 年)。

作用机制

安全和危害

属性

IUPAC Name |

tert-butyl N-[4-(2,2-dimethylpropanoylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O3/c1-15(2,3)13(19)17-11-7-9-12(10-8-11)18-14(20)21-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNMKKLCQPOFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901116788 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(2,2-dimethyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate | |

CAS RN |

1286273-17-3 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(2,2-dimethyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine](/img/structure/B2990050.png)

![8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2990056.png)

![N-[4-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]phenyl]acetamide](/img/structure/B2990057.png)

![2-Thiaspiro[3.5]nonan-7-amine;hydrochloride](/img/structure/B2990060.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2990062.png)

![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2990065.png)

![Methyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2990066.png)